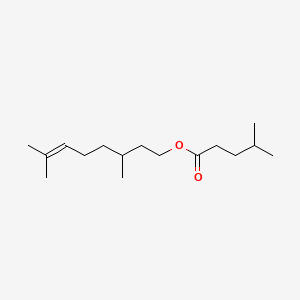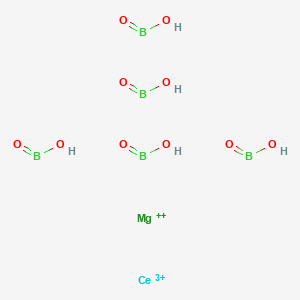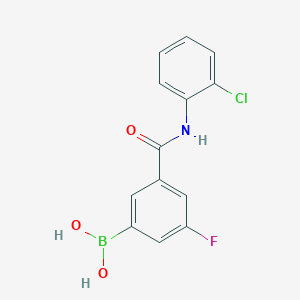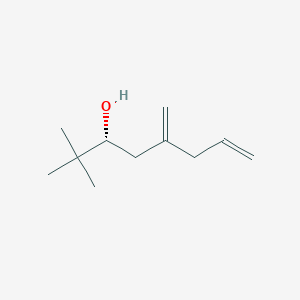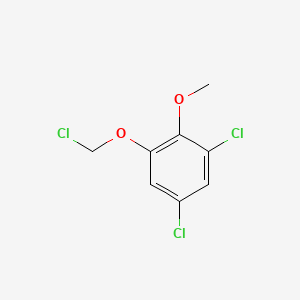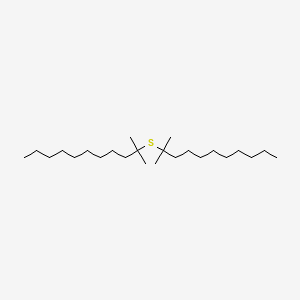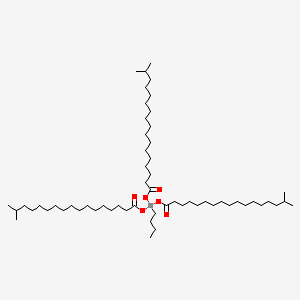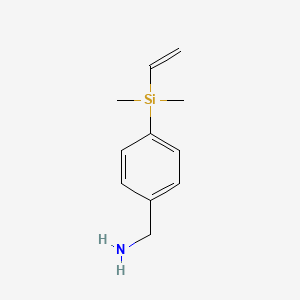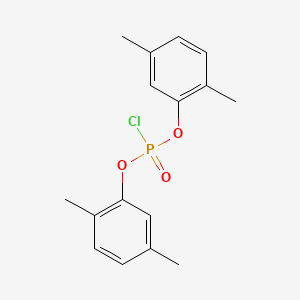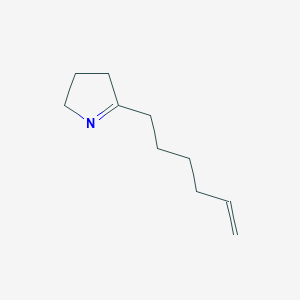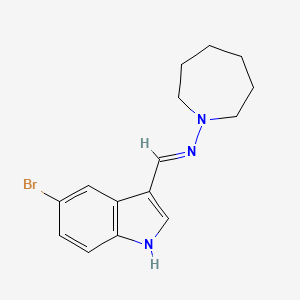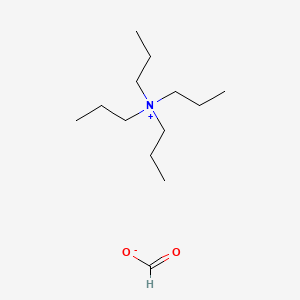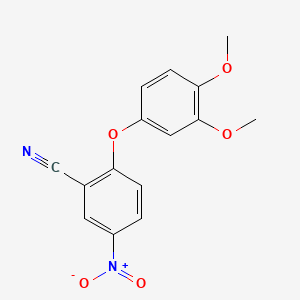
Benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro- is an organic compound with a complex structure that includes a benzonitrile core substituted with a 3,4-dimethoxyphenoxy group and a nitro group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro- typically involves multiple steps. One common method starts with the nitration of 2-(3,4-dimethoxyphenoxy)benzonitrile. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary based on the nucleophile used, resulting in compounds with different functional groups replacing the methoxy groups.
科学的研究の応用
Benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methoxy groups may enhance its binding affinity to certain targets.
類似化合物との比較
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: Shares the 3,4-dimethoxyphenyl group but differs in the core structure and functional groups.
2-(3,4-Dimethoxyphenoxy)acetonitrile: Similar in structure but lacks the nitro group, leading to different chemical properties and reactivity.
Uniqueness
Benzonitrile, 2-(3,4-dimethoxyphenoxy)-5-nitro- is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the nitro and methoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
特性
CAS番号 |
99902-83-7 |
|---|---|
分子式 |
C15H12N2O5 |
分子量 |
300.27 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenoxy)-5-nitrobenzonitrile |
InChI |
InChI=1S/C15H12N2O5/c1-20-14-6-4-12(8-15(14)21-2)22-13-5-3-11(17(18)19)7-10(13)9-16/h3-8H,1-2H3 |
InChIキー |
RPIBXKIUACFKNO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


